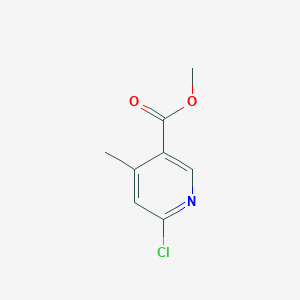

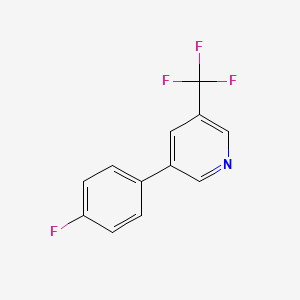

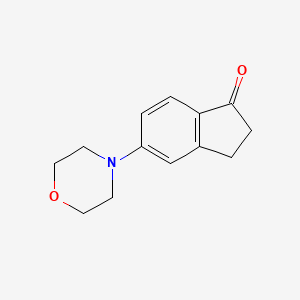

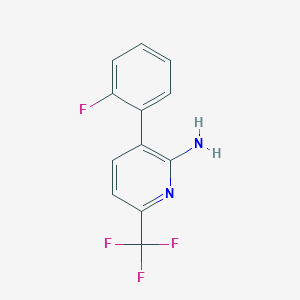

![molecular formula C12H16BN3O2 B1391580 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1093819-50-1](/img/structure/B1391580.png)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the empirical formula C13H17BN2O2 . It has a molecular weight of 244.10 . This compound is solid in form and has a melting point of 243-248 °C .

Molecular Structure Analysis

The crystallographic analysis of similar structures was carried out by X-ray single crystal diffraction . The results show that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .

Chemical Reactions Analysis

While specific chemical reactions involving “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine” are not available, related compounds like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Physical And Chemical Properties Analysis

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine” has a molecular weight of 238.12 g/mol . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 2 rotatable bonds . Its exact mass and monoisotopic mass are 238.0834957 g/mol .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine and related compounds have seen significant use in synthetic chemistry, particularly in the development of medicinally important compounds. An improved synthesis process involving Suzuki coupling has been developed for these compounds, emphasizing their role in high-throughput chemistry and large-scale synthesis. This advancement is crucial for the efficient production of various medicinally relevant compounds (Bethel et al., 2012).

Crystal Structure and Theoretical Studies

The crystal structure and properties of compounds containing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine have been extensively studied. These studies include the use of X-ray diffraction, NMR spectroscopy, mass spectrometry, and density functional theory (DFT) calculations. Such research provides valuable insights into the molecular structures, confirming their consistency with DFT-optimized structures and contributing to our understanding of their physicochemical properties (Huang et al., 2021).

Organic Chemistry and Building Blocks

Compounds like 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serve as new and unexpected bifunctional building blocks in combinatorial chemistry. These compounds demonstrate significant structural differences in their molecular composition, influencing their chemical reactivity and stability. Such compounds are invaluable in organic synthesis, offering unique opportunities for creating diverse molecular structures (Sopková-de Oliveira Santos et al., 2003).

Biomedical Research

In biomedical research, derivatives of pyrazolo[3,4-b]pyridine, which may include the 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group, have been synthesized and explored for various applications. These compounds have shown potential in antitumor and antimicrobial activities, offering a new avenue for the development of therapeutic agents (El-Borai et al., 2012).

Fluorescence and Luminescence Studies

The role of pyrazolo[3,4-b]pyridine-based compounds in the synthesis of fluorescent dyes and their applications in living cell imaging has been a subject of study. These compounds demonstrate high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities, making them useful in various scientific applications, including bioimaging and molecular probes (Chen et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity .

Biochemical Pathways

The borylation process can potentially influence a variety of biochemical pathways, particularly those involving alkylbenzenes .

Result of Action

The introduction of a boron atom can significantly alter the chemical properties and reactivity of the target molecule .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound has a melting point of 31°C, suggesting that it may be less stable at higher temperatures .

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-8-6-15-16-10(8)14-7-9/h5-7H,1-4H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNNEHGHACAHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679638 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

1093819-50-1 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

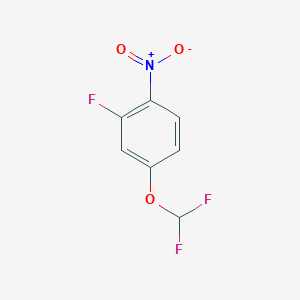

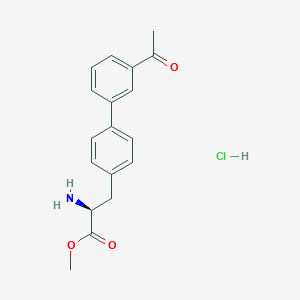

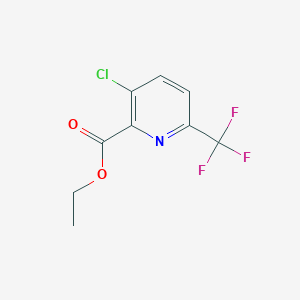

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)